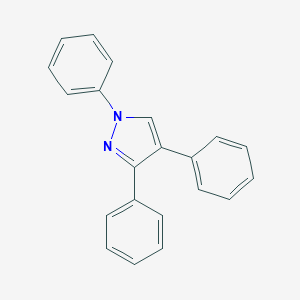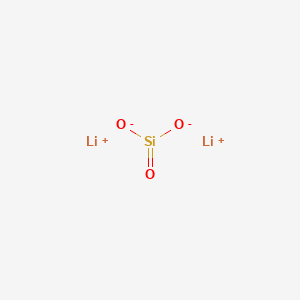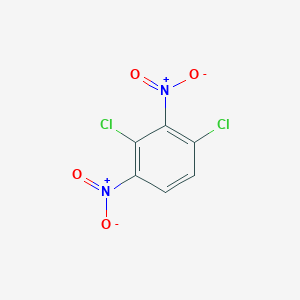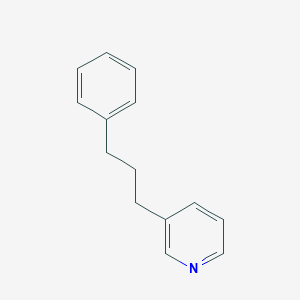
2-(p-Tolyl-2,5-xylylsulfone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl-2,5-xylylsulfone) is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is commonly used in organic synthesis, as well as in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of 2-(p-Tolyl-2,5-xylylsulfone) is not well understood, but it is believed to act as a strong electrophile due to the presence of the sulfone group. This electrophilic nature makes it useful in organic synthesis, as it can react with a variety of nucleophiles.
Biochemical And Physiological Effects
2-(p-Tolyl-2,5-xylylsulfone) has been shown to have a variety of biochemical and physiological effects. In one study, it was found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(p-Tolyl-2,5-xylylsulfone) in lab experiments is its high reactivity, which allows for the preparation of a wide variety of organic compounds. However, its electrophilic nature can also make it difficult to handle, as it can react with a variety of nucleophiles. Additionally, its potential toxicity must be taken into consideration when working with this compound.
Future Directions
There are many potential future directions for research involving 2-(p-Tolyl-2,5-xylylsulfone). One area of interest is the development of new organic compounds using this compound as a starting material. Additionally, further research into its mechanism of action and potential therapeutic applications could lead to the development of new drugs and treatments for a variety of diseases. Finally, the potential use of 2-(p-Tolyl-2,5-xylylsulfone) as a catalyst in organic reactions is an area that could be explored in future research.
Synthesis Methods
The synthesis of 2-(p-Tolyl-2,5-xylylsulfone) involves the reaction of p-tolylmagnesium bromide with 2,5-dibromotoluene in the presence of copper(I) iodide. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Scientific Research Applications
2-(p-Tolyl-2,5-xylylsulfone) has been used in a variety of scientific research applications. One of its primary uses is in organic synthesis, where it is used as a reagent in the preparation of various organic compounds. It has also been used in biochemical and physiological research, particularly in the study of enzymes and their mechanisms of action.
properties
CAS RN |
1816-96-2 |
|---|---|
Product Name |
2-(p-Tolyl-2,5-xylylsulfone) |
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,4-dimethyl-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-5-8-14(9-6-11)18(16,17)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |
InChI Key |
GKNGBKLNJPDXGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Other CAS RN |
1816-96-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




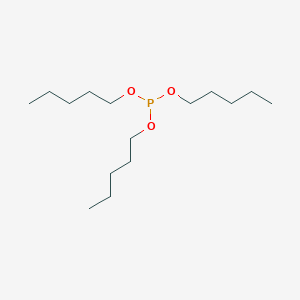
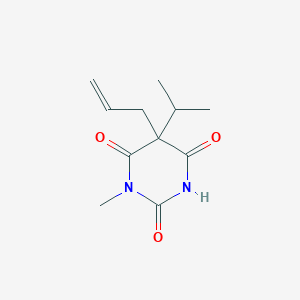
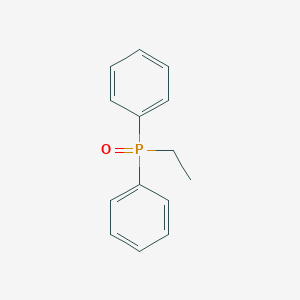
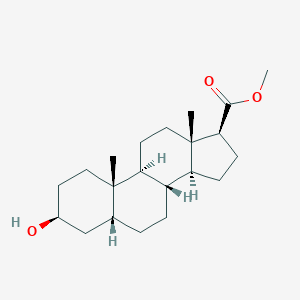
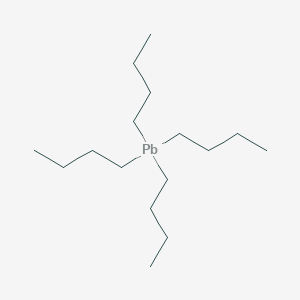
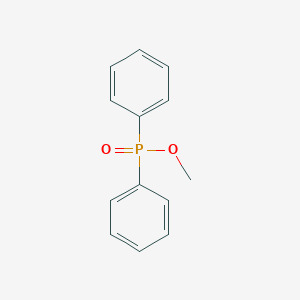
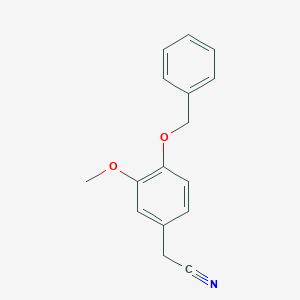
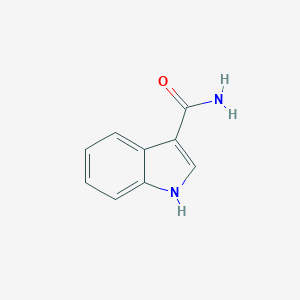
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
